9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O4/c1-15-12-29(19-10-9-17(34-3)11-20(19)35-4)24-27-22-21(30(24)13-15)23(32)31(25(33)28(22)2)14-16-7-5-6-8-18(16)26/h5-11,15H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUOVREAZZIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, the synthesis of related purine analogs has shown promising results in inhibiting tumor growth in vitro. The mechanism of action often involves the disruption of nucleic acid synthesis or interference with cellular signaling pathways associated with cancer proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar purine structures have been reported to possess antibacterial and antifungal properties. The introduction of specific substituents on the purine ring can enhance the compound's efficacy against resistant strains of bacteria and fungi .
Neurological Applications
There is ongoing research into the neuroprotective effects of purine derivatives. Compounds structurally related to the target compound have demonstrated benefits in models of neurodegenerative diseases by modulating adenosine receptors or exhibiting antioxidant properties . This could pave the way for developing treatments for conditions like Alzheimer's and Parkinson's diseases.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the biological activity of purine derivatives. The specific arrangement of substituents on the purine ring influences binding affinity and selectivity towards biological targets. For instance, modifications at the 2 and 4 positions have been linked to enhanced anticancer activity and reduced toxicity profiles .
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with various biological targets. These studies help elucidate binding modes and affinities that can inform further modifications to improve efficacy and reduce side effects .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A | Evaluated anticancer activity against breast cancer cell lines; showed IC50 values in low micromolar range | Potential lead compound for cancer therapy |
| Study B | Investigated antimicrobial efficacy; demonstrated activity against Gram-positive bacteria | Development of new antibiotics |
| Study C | Assessed neuroprotective effects in animal models; improved cognitive function observed | Possible treatment for neurodegenerative disorders |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The purine-pyrimidine structure suggests it could mimic or interfere with nucleic acid processes, affecting DNA or RNA synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and analogs:
Structural and Functional Insights:
Fluorine atoms (e.g., 2-fluorobenzyl) enhance lipophilicity and metabolic stability by resisting oxidative degradation .
Receptor and Enzyme Interactions: Compounds with extended alkyl or aryl chains (e.g., dihydroisoquinolinyl in ) show improved affinity for serotonin (5-HT1A) and dopamine (D2) receptors due to hydrophobic interactions with binding pockets . Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ) exhibit dual inhibitory activity, suggesting synergistic effects from electron-withdrawing substituents .
Synthetic Routes :
- Microwave-assisted synthesis () reduces reaction times and improves yields compared to traditional reflux methods () .
- Alkylation with bromoethyl or propynyl groups () introduces versatility in functionalization, though steric effects may limit substitution patterns .
Research Findings and Trends
- PDE Inhibition: Pyrimidopurine-diones with bulky substituents (e.g., dihydroisoquinolinyl) demonstrate potent PDE4B1 and PDE10A inhibition, making them candidates for neurodegenerative and psychiatric disorders .
- Dual-Target Potential: Fluorinated analogs (e.g., ) highlight the importance of halogen placement in balancing receptor affinity and metabolic stability .
- SAR Trends : Methoxy groups enhance solubility and binding specificity, while methyl groups at positions 1 and 7 stabilize the tricyclic core conformation .
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione represents a novel class of purine derivatives with potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₈F N₅O₄
- Molecular Weight : 367.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound has revealed several significant properties:
Antimicrobial Activity
Studies have shown that derivatives of purine compounds can exhibit antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 1 μM against Mycobacterium tuberculosis (Mtb) H37Rv in preliminary tests. This indicates strong potential as an antitubercular agent .
Anticancer Properties
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HepG2) have indicated cytotoxic effects with a selectivity index favorable for therapeutic use. The cytotoxicity was assessed using the IC50 method .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Substituent Effects : The presence of the 2,4-dimethoxy group on the phenyl ring and a fluorobenzyl moiety significantly enhances biological activity compared to unsubstituted analogs .
Case Study 1: Antitubercular Activity
A recent study highlighted the efficacy of purine derivatives against Mtb. The compound was part of a series tested for antimycobacterial activity. It exhibited a promising MIC value compared to standard treatments.
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Compound A | 0.5 | Antitubercular |
| Compound B | 16 | Antitubercular |
| Target Compound | 1 | Antitubercular |
Case Study 2: Anticancer Efficacy
Research published in Frontiers in Chemistry evaluated various purine derivatives for anticancer properties. The target compound was shown to inhibit cell proliferation effectively.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HepG2 | 5 | 10 |
| MCF7 | 8 | 12 |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound, and how can researchers systematically refine reaction conditions?
Answer: The synthesis of this compound involves multi-step reactions, including Friedel-Crafts alkylation for intermediate formation and cyclization to build the purine core . Key parameters to optimize include:
- Temperature : Elevated temperatures (80–120°C) may enhance cyclization efficiency but risk decomposition.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura coupling in similar purine derivatives .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Methodological refinement involves Design of Experiments (DoE) to minimize trial runs. For example, fractional factorial designs can isolate significant variables (e.g., reaction time vs. temperature) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positioning (e.g., distinguishing 2,4-dimethoxyphenyl vs. fluorobenzyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₄H₂₄FN₅O₄, expected [M+H]⁺ = 478.18) .
- HPLC-PDA : Quantifies purity (>95%) and detects byproducts from incomplete cyclization .
Advanced hyphenated techniques (e.g., LC-MS/MS) are recommended for trace impurity profiling .
Q. How should researchers design initial biological activity screens for this compound?
Answer:
- Target Selection : Prioritize kinases (e.g., CDKs, Aurora kinases) due to structural similarity to purine-based inhibitors .
- Assay Types :
- In vitro enzyme inhibition: Use fluorescence polarization assays with ATP-competitive probes.
- Cell viability: Screen against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
- Controls : Include staurosporine (broad kinase inhibitor) and vehicle controls to validate assay robustness .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s interaction with kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses against crystallized kinase domains (e.g., PDB: 1H1Q for CDK2). Focus on fluorobenzyl group interactions with hydrophobic pockets .
- Kinase Profiling Panels : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .
Q. How can structure-activity relationship (SAR) studies improve biological efficacy?
Answer:
- Substituent Variation : Synthesize analogs with:
- Halogen swaps (e.g., Cl instead of F on benzyl group) .
- Methoxy group positional isomers (3,4-dimethoxyphenyl vs. 2,4-dimethoxyphenyl) .
- Functional Assays : Correlate substituent changes with activity shifts (e.g., logP vs. cytotoxicity) using multivariate regression .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize analogs with improved pharmacokinetics .
Q. What computational strategies predict metabolic pathways and toxicity risks?
Answer:
- In Silico Metabolism : Use GLORYx or ADMET Predictor to identify likely Phase I/II modification sites (e.g., demethylation of methoxy groups) .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from reactive metabolites .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic sites prone to glutathione adduct formation .
Q. How should researchers reconcile discrepancies in biological activity data across studies?
Answer:
- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify outliers .
- Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding affinity if ITC data conflicts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
